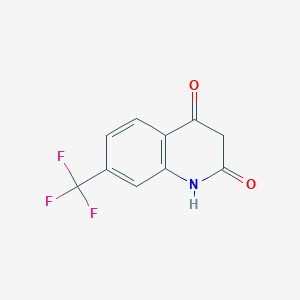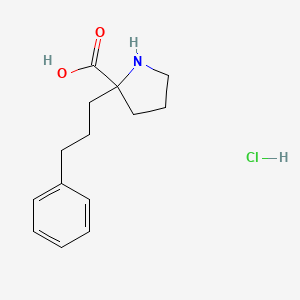
5,9-Octadecadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,9-Octadecadienoic acid is a polyunsaturated fatty acid with the molecular formula C18H32O2 It is characterized by the presence of two double bonds located at the 5th and 9th carbon atoms in the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,9-Octadecadienoic acid can be achieved through the partial reduction of linoleic acid. Linoleic acid, which is a common polyunsaturated fatty acid, undergoes selective hydrogenation to introduce the desired double bonds at specific positions. The reaction conditions typically involve the use of a palladium catalyst under controlled temperature and pressure to achieve the desired selectivity .
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. One such method includes the use of recombinant Escherichia coli cells expressing specific enzymes, such as diol synthase from Aspergillus nidulans. These recombinant cells can convert linoleic acid to this compound under optimized conditions, including pH 7.5, 35°C, and the presence of dimethyl sulfoxide .
Análisis De Reacciones Químicas
Types of Reactions: 5,9-Octadecadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidized derivatives.
Reduction: Selective reduction can be used to modify the double bonds.
Substitution: Functional groups can be introduced at specific positions through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: Catalysts such as palladium or platinum are used under hydrogen gas.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products:
Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.
Reduction: Saturated fatty acids or partially reduced intermediates.
Substitution: Halogenated or functionalized fatty acids.
Aplicaciones Científicas De Investigación
5,9-Octadecadienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and polymers.
Biology: The compound is studied for its role in cellular signaling and membrane structure.
Mecanismo De Acción
The mechanism of action of 5,9-Octadecadienoic acid involves its interaction with cellular membranes and signaling pathways. It has been shown to induce apoptosis in cancer cells through the mitochondrial regulation pathway. This involves the dissipation of mitochondrial membrane potential, release of cytochrome c, and activation of caspase enzymes . Additionally, it can modulate the expression of various genes involved in cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
Linoleic Acid: A polyunsaturated fatty acid with double bonds at the 9th and 12th positions.
Alpha-Linolenic Acid: A polyunsaturated fatty acid with three double bonds at the 9th, 12th, and 15th positions.
Gamma-Linolenic Acid: A polyunsaturated fatty acid with double bonds at the 6th, 9th, and 12th positions.
Uniqueness: 5,9-Octadecadienoic acid is unique due to its specific double bond positions, which confer distinct biological activities and chemical reactivity. Unlike linoleic acid, which is more common in nature, this compound has specialized applications in research and industry due to its unique structure and properties .
Propiedades
Fórmula molecular |
C18H32O2 |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
octadeca-5,9-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,13-14H,2-8,11-12,15-17H2,1H3,(H,19,20) |
Clave InChI |
DFJAXEWDHVOILU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCC=CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12511837.png)
![3-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methylidene)-2-benzofuran-1-one](/img/structure/B12511845.png)
![(R)-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl](naphthalen-1-yl)methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511849.png)
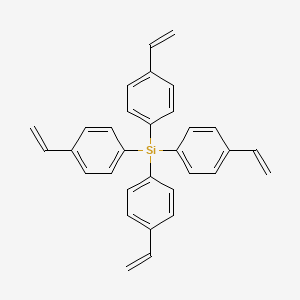
![2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate](/img/structure/B12511869.png)
![4-[[2-Butyl-5-(2-carboxy-3-thiophen-2-ylprop-1-enyl)-1-imidazolyl]methyl]benzoic acid](/img/structure/B12511870.png)
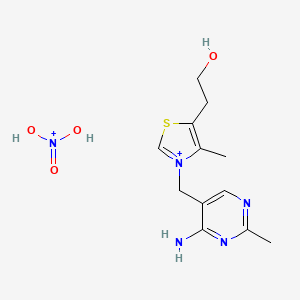
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12511889.png)
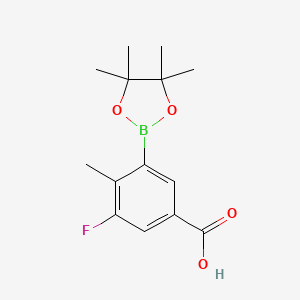
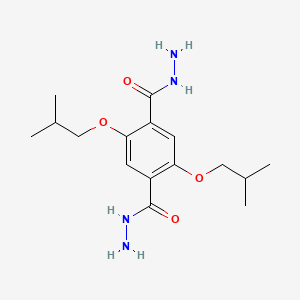

![1-[(Ammoniooxy)methyl]-3-bromobenzene chloride](/img/structure/B12511916.png)
